2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule with a triazaspiro[4.5]deca ring system. This compound features multiple functional groups, including an ethyl group, a phenyl group, and an acetamide group, making it a versatile candidate for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of the compound 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is the ORL-1 G-protein coupled receptor . This receptor is known to mediate various disorders and conditions .
Mode of Action
The compound interacts with its target, the ORL-1 G-protein coupled receptor, to exert its effects . .
Biochemical Pathways
The biochemical pathways affected by 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4Given its target, it is likely involved in pathways related to the orl-1 g-protein coupled receptor .
Result of Action
The molecular and cellular effects of 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4Related compounds have been associated with antihyperalgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazaspiro[45]deca ring system. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl groups can be oxidized to form phenolic compounds.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The ethyl and phenyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phenolic compounds, reduced derivatives, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: : It could be investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: : The compound's unique structure may make it useful in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structure and functional groups. Similar compounds might include other triazaspiro compounds or acetamide derivatives, but the presence of the ethyl and phenyl groups sets it apart. Some similar compounds to consider are:
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)sulfanyl)-N-(4-fluorophenyl)acetamide
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-3-19-10-12-21(13-11-19)26-22(30)18-31-24-23(20-8-6-5-7-9-20)27-25(28-24)14-16-29(4-2)17-15-25/h5-13H,3-4,14-18H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METOOJHALKIELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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